![molecular formula C16H12F7O3P B3931106 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate CAS No. 496032-46-3](/img/structure/B3931106.png)
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Overview
Description
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate, also known as HFPP, is a fluorinated compound that has gained significant attention in scientific research. This compound has a unique structure that makes it an ideal candidate for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate is not well understood. However, it is believed that the fluorinated structure of this compound plays a significant role in its unique properties. The fluorine atoms in this compound provide a strong electron-withdrawing effect, making it an excellent candidate for various applications.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound is relatively non-toxic and has a low environmental impact. This compound has been used as a solvent in various chemical reactions, and no adverse effects have been reported.
Advantages and Limitations for Lab Experiments
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate has several advantages in lab experiments. It is an excellent solvent for various chemical reactions and has unique properties that make it an ideal candidate for various applications. However, this compound has some limitations. It is relatively expensive, and the synthesis process is complex and time-consuming.
Future Directions
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate has several potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Future research should focus on developing more efficient and cost-effective synthesis methods for this compound. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
This compound is a unique fluorinated compound that has gained significant attention in scientific research. Its unique properties make it an ideal candidate for various applications, including materials science, pharmaceuticals, and agrochemicals. The synthesis method has been optimized to produce this compound in large quantities with high efficiency. Future research should focus on developing more efficient and cost-effective synthesis methods for this compound and understanding its potential applications in various fields.
Scientific Research Applications
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate has been extensively studied for its unique properties and potential applications. One of the significant applications of this compound is in the field of materials science. This compound has been used as a surface modifier for various materials, including glass, metals, and polymers. The modified surfaces exhibit excellent hydrophobic and oleophobic properties, making them ideal for various industrial applications.
properties
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutoxy)-phenylphosphinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F7O3P/c17-14(18,15(19,20)16(21,22)23)13(11-7-3-1-4-8-11)26-27(24,25)12-9-5-2-6-10-12/h1-10,13H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHWZFYAVBLJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F7O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896719 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
496032-46-3 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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